![molecular formula C17H20ClN3O B3984129 N-cyclohexyl-2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride](/img/structure/B3984129.png)
N-cyclohexyl-2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride
Overview
Description
N-cyclohexyl-2-methyl-1benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-methyl-1benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuro[3,2-d]pyrimidine core, which can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of methyl 2-(chloromethyl)-3-furoate with salicylonitriles in the presence of potassium carbonate in dimethylformamide (DMF) at 60°C produces methyl 2-(cyanophenoxy)methyl-3-furoates. These intermediates can then undergo further cyclization to form the desired benzofuro[3,2-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. Transition metal-free methods and environmentally benign reagents are often preferred to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-methyl-1benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-cyclohexyl-2-methyl-1benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting tyrosine kinases.
Medicine: Investigated for its anticancer properties, showing promising results in inhibiting the growth of certain cancer cell lines.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-methyl-1benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been identified as an inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. By binding to the active site of the enzyme, it prevents the phosphorylation of tyrosine residues, thereby inhibiting downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
N-substituted benzofuro[2,3-d]pyrimidine-4-amines: These compounds share a similar core structure and have been studied for their biological activities, including enzyme inhibition and anticancer properties.
Benzofuro[3,2-b]pyridine derivatives: These compounds also exhibit diverse biological activities and are used in medicinal chemistry.
Uniqueness
N-cyclohexyl-2-methyl-1benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit EGFR tyrosine kinase with high potency makes it a valuable compound for further research and potential therapeutic applications .
Properties
IUPAC Name |
N-cyclohexyl-2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O.ClH/c1-11-18-15-13-9-5-6-10-14(13)21-16(15)17(19-11)20-12-7-3-2-4-8-12;/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,18,19,20);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGVJZVRSQKVSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)NC3CCCCC3)OC4=CC=CC=C42.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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